molecular formula C21H23N3O2S B2427108 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034503-61-0

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2427108
CAS No.: 2034503-61-0
M. Wt: 381.49
InChI Key: KQEICBXQZHPLGL-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and naphthalene sulfonamide moieties

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEICBXQZHPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategies

Reductive amination is a widely used method for constructing secondary amines. For this substrate, piperidin-4-ylmethanamine can react with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$_3$$CN). This method, adapted from TASIN analog syntheses, typically proceeds in methanol at room temperature, yielding the desired amine after 12–24 hours.

Reaction Conditions:

  • Solvent: Methanol or dichloromethane.
  • Catalyst: Acetic acid (1–2 equivalents).
  • Reducing Agent: NaBH$$_3$$CN (1.5 equivalents).
  • Yield: 50–70% after purification via flash chromatography.

Nucleophilic Substitution Approaches

Alternative routes involve nucleophilic displacement of a leaving group (e.g., bromide or tosylate) on the piperidine nitrogen. For example, 1-bromopiperidin-4-ylmethanamine can react with pyridin-4-ylamine in the presence of a palladium catalyst. However, this method is less common due to the poor nucleophilicity of pyridinyl amines and requires stringent anhydrous conditions.

Sulfonamide Bond Formation

Direct Sulfonylation with Naphthalene-1-Sulfonyl Chloride

The most efficient method for sulfonamide synthesis involves reacting naphthalene-1-sulfonyl chloride with (1-(pyridin-4-yl)piperidin-4-yl)methanamine in the presence of a base. This approach, validated in multiple studies, proceeds via a nucleophilic acyl substitution mechanism.

Optimized Protocol:

  • Reactants:
    • Naphthalene-1-sulfonyl chloride (1.2 equivalents).
    • Amine substrate (1 equivalent).
    • Base: Triethylamine (2.5 equivalents) or N-methylimidazole (2 equivalents).
  • Solvent: Anhydrous pyridine or dichloromethane.
  • Conditions: 0°C to room temperature, 3–6 hours.
  • Workup: Quench with ice water, extract with dichloromethane, and purify via column chromatography.
  • Yield: 65–80%.

Key Advantages:

  • Single-step synthesis.
  • High reproducibility and scalability.

Alternative Sulfonylation Methods

For thermally sensitive substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated coupling offers improved selectivity. This method, adapted from sulindac derivative syntheses, activates the sulfonyl chloride in situ, reducing side reactions.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 8.65 (d, J = 4.8 Hz, 2H, pyridin-4-yl H-2/H-6).
    • δ 8.25–7.45 (m, 7H, naphthalene protons).
    • δ 3.85 (d, J = 12.4 Hz, 2H, piperidine H-3/H-5).
    • δ 2.95 (t, J = 10.8 Hz, 2H, N-CH$$
    2$$-naphthalene).
  • HRMS (ESI) : m/z 382.5 [M+H]$$^+$$ (calculated for C$${20}$$H$${22}$$N$$4$$O$$2$$S: 382.5).
  • Purity and Yield Optimization

    Parameter Value/Range Impact on Yield
    Base (Triethylamine) 2.5 equivalents Maximizes deprotonation of amine
    Reaction Time 4–6 hours Prevents hydrolysis of sulfonyl chloride
    Solvent Polarity Dichloromethane Enhances solubility of intermediates

    Applications and Derivatives

    Medicinal Chemistry

    The compound’s sulfonamide moiety exhibits affinity for carbonic anhydrase isoforms, making it a candidate for anticancer agent development. Analogs with bromine substitutions (e.g., 4-bromo derivatives) show enhanced bioactivity.

    Chemical Reactions Analysis

    Types of Reactions

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Lithium aluminum hydride, catalytic hydrogenation

      Substitution: Halogenating agents, nucleophiles such as amines or thiols

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

    Scientific Research Applications

    Antitumor Activity

    Recent studies have highlighted the potential of sulfonamide derivatives, including similar compounds to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, in cancer treatment. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide has shown significant effects on tumor cell proliferation and migration, indicating a mechanism involving ferroptosis—a form of regulated cell death associated with oxidative stress .

    Case Study: PMSA and Tumor Cells

    • Objective : Investigate the anti-tumor effects of PMSA.
    • Methods : MTT assays, colony formation assays, and flow cytometry were employed to assess cell viability and death.
    • Findings : PMSA inhibited proliferation and migration of tumor cells while increasing reactive oxygen species (ROS) levels. It also affected key proteins involved in the ferroptosis pathway, suggesting that similar sulfonamide compounds could be developed for anti-cancer therapies .

    Antimicrobial Properties

    The structural features of sulfonamides have been linked to antimicrobial activity. Research involving piperidine derivatives has indicated that compounds with similar frameworks can exhibit efficacy against various bacterial and fungal pathogens.

    Data Table: Antimicrobial Efficacy

    Compound NameTarget PathogensMethod of EvaluationResults
    1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidineXanthomonas axonopodis, Ralstonia solanacearumIn vitro assaysEffective against both bacterial strains
    4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamideAlternaria solani, Fusarium solaniArtificial inoculation techniqueDemonstrated significant inhibition

    This table illustrates the potential for developing new antimicrobial agents based on the sulfonamide scaffold.

    Neurological Disorders

    Compounds similar to this compound are being explored for their role as muscarinic receptor antagonists in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The modulation of neurotransmitter systems through these compounds could provide therapeutic avenues for managing cognitive deficits associated with these conditions .

    Research Insights

    Studies have indicated that piperidine derivatives can influence muscarinic receptors, thus potentially alleviating symptoms related to neurodegenerative diseases. The structure of this compound may enhance binding affinity and selectivity towards these receptors.

    Structure–Activity Relationship (SAR) Studies

    Understanding the structure–activity relationships of sulfonamide derivatives is crucial for optimizing their pharmacological profiles. Research has focused on modifying different moieties within the piperidine framework to enhance potency and reduce side effects.

    Key Findings from SAR Studies

    The modifications made to piperidine derivatives have led to:

    • Improved lipophilicity.
    • Enhanced binding affinity to target enzymes.
      These findings suggest that systematic alterations in chemical structure can yield more effective therapeutic agents.

    Mechanism of Action

    The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding affinity and specificity are influenced by its structural components, which allow it to fit into the active sites of target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group and naphthalene core, but may differ in their substituents.

      Pyridine-containing compounds: These include various drugs and bioactive molecules that feature the pyridine ring.

      Piperidine derivatives: Widely used in pharmaceuticals, these compounds have a piperidine ring similar to the one in N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide.

    Uniqueness

    The uniqueness of this compound lies in its combination of three distinct moieties, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds.

    Biological Activity

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry and cancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    The compound can be described by the following molecular characteristics:

    PropertyValue
    Common Name This compound
    CAS Number 1234896-16-2
    Molecular Formula C21_{21}H23_{23}N3_{3}O2_{2}S
    Molecular Weight 381.5 g/mol

    Synthesis

    The synthesis of this compound involves several key steps:

    • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
    • Attachment of the Pyridine Moiety : The pyridine group is introduced via nucleophilic substitution reactions.
    • Sulfonamide Formation : The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions.

    These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .

    This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds, enhancing binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall stability and specificity of these interactions .

    Antitumor Activity

    Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study on similar sulfonamides demonstrated their ability to inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that these compounds could disrupt the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels in cancer cells .

    Study on Tumor Cell Lines

    A significant case study investigated the effects of a related sulfonamide on various tumor cell lines:

    Assay Type Effect Observed
    MTT AssayInhibition of tumor cell proliferation
    Scratch AssaySuppression of tumor cell migration
    Annexin-V-FITC/PI StainingInduction of apoptosis in tumor cells
    Flow CytometryIncreased levels of lipid ROS
    Western BlotDownregulation of SLC7A11/XCT, NRF2, GPX4

    The results indicated that treatment with the compound led to significant reductions in cell viability and migration, alongside increased markers of ferroptosis .

    Research Applications

    This compound has several applications in scientific research:

    • Medicinal Chemistry : Its structure suggests potential as a pharmacophore for targeting specific receptors or enzymes.
    • Biological Studies : It serves as a probe for studying biological pathways due to its ability to bind to proteins or nucleic acids.
    • Material Science : The compound's unique structural features make it suitable for developing advanced materials, including organic semiconductors .

    Q & A

    Q. What are the optimal synthetic routes and purification methods for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide?

    The synthesis involves multi-step protocols, including:

    • Coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to attach pyridinyl and piperidinyl groups .
    • Sulfonamide formation : Reacting naphthalene-1-sulfonyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
    • Purification : Use reverse-phase HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity. LC-MS (m/z 598 [M+H]+) and NMR confirm structural integrity .

    Q. How is the compound characterized analytically, and what key parameters ensure quality control?

    • LC-MS : Monitored for molecular ion ([M+H]+ = 598) and retention time (1.63 minutes under QC-SMD-TFA05 conditions) .
    • NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthalene and pyridine) and piperidine methylene groups (δ 2.5–3.5 ppm) .
    • HPLC : Retention time consistency (±0.1 min) and peak symmetry ensure batch reproducibility .

    Q. What preliminary biological assays are used to screen its activity?

    • In vitro enzyme inhibition : COX-2 inhibition assays (IC50 = 0.5 µM) via fluorescence-based enzymatic activity measurements .
    • Cytotoxicity : MTT assays (e.g., IC50 = 15 µM in HeLa cells) to assess therapeutic index .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

    • Substituent variation : Modify the naphthalene sulfonamide group (e.g., halogenation at C-2/C-3) to enhance binding affinity.
    • Piperidine ring modifications : Introduce methyl or ethyl groups to improve metabolic stability .
    • Biological testing : Compare IC50 values across derivatives using standardized assays (e.g., COX-2 inhibition) .

    Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

    • Pharmacokinetic profiling : Measure plasma half-life (t1/2), bioavailability, and tissue distribution in rodent models .
    • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects .
    • Dose-response alignment : Adjust dosing regimens to match in vitro IC50 concentrations with achievable plasma levels .

    Q. How is computational modeling applied to predict target interactions?

    • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .
    • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate binding modes .

    Methodological Notes

    • Synthetic Optimization : Scale-up reactions require inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
    • In Vivo Studies : Use carrageenan-induced paw edema models to validate anti-inflammatory efficacy (dose range: 10–50 mg/kg) .
    • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.